Ethyl 1-formylcyclohexanecarboxylate
Description
Ethyl 1-formylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It consists of a cyclohexane ring substituted with a formyl group and an ethyl ester group.
Properties
IUPAC Name |
ethyl 1-formylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSHJOQEQOGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693865 | |
| Record name | Ethyl 1-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36873-48-0 | |
| Record name | Ethyl 1-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-formylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl formate in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the formate ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-formylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Ethyl 1-hydroxycyclohexanecarboxylate.
Substitution: Ethyl 1-aminocyclohexanecarboxylate.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-formylcyclohexanecarboxylate has the molecular formula and features a cyclohexane ring with a formyl group and an ethyl ester. This structure allows it to participate in numerous chemical reactions, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
1. Organic Synthesis
- This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows for transformations that lead to the formation of diverse chemical entities, including pharmaceuticals and agrochemicals.
2. Biological Activity
- Research indicates that compounds related to this compound exhibit biological activity. For instance, derivatives of this compound have been studied for their potential as enzyme inhibitors or modulators in biochemical pathways, particularly in relation to metabolic processes.
3. Medicinal Chemistry
- The compound is being investigated for its therapeutic potential. Studies have shown that it may possess properties that could be beneficial in treating various diseases, including cancer and inflammatory conditions. Its role as a precursor in drug synthesis is also significant.
Data Tables
Case Study 1: Synthesis of Novel Anticancer Agents
- A study focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. The research demonstrated that certain derivatives exhibited significant anticancer activity, leading to further exploration of their mechanisms of action.
Case Study 2: Enzyme Inhibition Studies
- Researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-formylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the biological activity of the compound .
Comparison with Similar Compounds
Ethyl 1-formylcyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl cyclohexanecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Ethyl 1-aminocyclohexanecarboxylate:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 1-formylcyclohexanecarboxylate, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields of research.
Chemical Structure and Properties
This compound is an ester derived from cyclohexanecarboxylic acid. Its molecular formula is CHO, and it features a formyl group attached to the cyclohexane ring. The compound's structure allows for various interactions within biological systems, making it a subject of interest in pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound demonstrated its efficacy against Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use as a topical antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This case highlights the compound's potential as an anti-inflammatory therapeutic.
Case Study 3: Cancer Cell Apoptosis
A recent investigation into the cytotoxic effects of this compound on HeLa cells showed that treatment led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated that at concentrations above 50 µM, apoptosis rates exceeded 70%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
